molecular formula C21H19N3O2 B11006021 N-(1H-indol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

N-(1H-indol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11006021
M. Wt: 345.4 g/mol
InChI Key: WKVVCAJLCNXRPX-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound featuring an indole moiety and a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 5-bromoindole, which undergoes a series of reactions including halogenation and substitution to introduce the desired functional groups.

    Construction of the Dihydroisoquinoline Core: This involves cyclization reactions where an appropriate precursor, such as 2-phenylethylamine, is cyclized under acidic conditions to form the dihydroisoquinoline ring.

    Coupling Reaction: The final step involves coupling the indole derivative with the dihydroisoquinoline intermediate using reagents like carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the indole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug design and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to protein active sites, potentially inhibiting enzyme activity. The dihydroisoquinoline structure may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
  • N-(1H-indol-5-yl)-1-oxo-2-(methyl)-1,2-dihydroisoquinoline-4-carboxamide
  • N-(1H-indol-5-yl)-1-oxo-2-(ethyl)-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

N-(1H-indol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific substitution pattern on the indole and dihydroisoquinoline rings. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the propan-2-yl group, in particular, can influence its lipophilicity and binding affinity to biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O2/c1-13(2)24-12-18(16-5-3-4-6-17(16)21(24)26)20(25)23-15-7-8-19-14(11-15)9-10-22-19/h3-13,22H,1-2H3,(H,23,25)

InChI Key

WKVVCAJLCNXRPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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